2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound features a benzimidazole moiety, which is known for its biological activity, particularly in medicinal chemistry. The structure consists of a pyrimidine ring substituted at the 2-position with a benzimidazolylamino group and at the 6-position with a methyl group. This compound has garnered interest due to its potential applications in pharmaceuticals, particularly as an anti-inflammatory agent and in cancer therapy.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is also categorized as an organic compound due to its carbon-based structure. The source of information about this compound primarily comes from scientific literature, patents, and databases such as PubChem, which provide detailed descriptions of its chemical properties and potential uses.
The synthesis of 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one can be achieved through several methods. A common approach involves the reaction of 2-amino-6-methylpyrimidin-4(3H)-one with benzimidazole derivatives under specific conditions to facilitate the formation of the desired amine linkage.
The molecular formula for 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one is . The structure features:
The compound can participate in various chemical reactions typical for amines and heterocycles, including:
For instance, in electrophilic aromatic substitution, the amino group enhances nucleophilicity, allowing for further functionalization of the aromatic system.
The mechanism of action for 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one is primarily linked to its interaction with specific biological targets:
Data from studies suggest that compounds with similar structures exhibit anti-inflammatory and anticancer properties by modulating pathways such as cyclooxygenase or protein kinases.
Relevant data indicate that similar compounds show stability under neutral pH but may degrade under extreme conditions.
The primary applications of 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one include:
This compound represents a promising candidate for further research into therapeutic applications due to its structural features and biological potential.
Benzimidazole-pyrimidinone hybrids represent a strategically important class of heterocyclic compounds in contemporary medicinal chemistry and materials science. These molecular frameworks combine the distinct pharmacophoric features of benzimidazole—notable for its role in nucleic acid interactions and enzyme inhibition—with the hydrogen-bonding versatility of the pyrimidinone ring. This synergistic architecture enables multifunctional targeting capabilities against diverse biological pathways. The benzimidazole moiety, as a bioisostere of purines, facilitates interactions with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic contacts [3] [5]. Meanwhile, the pyrimidin-4(3H)-one component contributes polar surface area and hydrogen-bond acceptor/donor sites that enhance aqueous solubility and target binding affinity. Such hybrids have demonstrated broad-spectrum bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects, positioning them as valuable scaffolds for therapeutic development [3] [6].
2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one (CAS 42389-40-2) is a crystalline solid with molecular formula C₁₂H₁₁N₅O and molecular weight 241.25 g/mol. Its structure features a benzimidazol-2-amine group linked via a urea-like bridge to a 6-methylpyrimidin-4(3H)-one ring [4] [8]. The presence of multiple hydrogen bond donors (N-H) and acceptors (carbonyl, imine nitrogens) creates extensive hydrogen-bonding networks in the solid state, as evidenced by its high melting point (521.5°C at 760 mmHg) [4]. The compound's planar conjugated system across the benzimidazole and pyrimidinone rings enables intercalative interactions with biological macromolecules. Its calculated partition coefficient (LogP 0.9) and topological polar surface area (82.2 Ų) suggest moderate membrane permeability balanced with sufficient aqueous solubility for biological applications [4] [8]. These structural attributes contribute to its dual functionality as both a therapeutic candidate and a building block for advanced materials.
The strategic fusion of heterocyclic systems dates to the mid-20th century when researchers recognized that hybrid pharmacophores could overcome limitations of single-ring systems. Benzimidazole derivatives emerged prominently following the discovery of their anthelmintic properties (thiabendazole, 1961) and proton-pump inhibition (omeprazole, 1979) [5]. Parallel developments in pyrimidine chemistry—including the antimetabolite drugs 5-fluorouracil (1957) and trimethoprim (1962)—established the therapeutic value of pyrimidinones. The intentional combination of these systems accelerated in the 1990s with advances in heterocyclic coupling methodologies, particularly palladium-catalyzed aminations and nucleophilic aromatic substitutions [7]. This period saw systematic exploration of benzimidazole-pyrimidinone hybrids to leverage complementary bioactivities: benzimidazole's interference with microtubule assembly and DNA integrity combined with pyrimidinone's inhibition of nucleotide-processing enzymes. Modern developments focus on structure-based optimization of these hybrids to enhance target selectivity and physicochemical properties [5] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: